molecular formula C5H11ClFNO2S B2479485 Piperidine-3-sulfonyl fluoride hydrochloride CAS No. 2126179-10-8

Piperidine-3-sulfonyl fluoride hydrochloride

Cat. No.: B2479485
CAS No.: 2126179-10-8
M. Wt: 203.66
InChI Key: XNEPRXIOOILNEU-UHFFFAOYSA-N
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Description

Piperidine-3-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H10FNO2S·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with sulfonyl fluoride under controlled conditions. The process may include steps such as:

    Nucleophilic substitution: Piperidine reacts with sulfonyl fluoride in the presence of a base to form piperidine-3-sulfonyl fluoride.

    Hydrochloride formation: The resulting piperidine-3-sulfonyl fluoride is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form piperidine-3-sulfonic acid and hydrogen fluoride.

    Reduction: Under specific conditions, it can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.

    Acids: Hydrochloric acid for hydrolysis.

    Reducing agents: Lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Piperidine-3-sulfonic acid: Formed through hydrolysis.

    Piperidine derivatives: Formed through reduction or substitution reactions.

Scientific Research Applications

Piperidine-3-sulfonyl fluoride hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various piperidine derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine-3-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzymatic activity. This property makes it valuable in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

  • Piperidine-4-sulfonyl fluoride hydrochloride
  • Piperidine-2-sulfonyl fluoride hydrochloride
  • Piperidine-3-sulfonic acid

Comparison: Piperidine-3-sulfonyl fluoride hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity profiles and biological activities, making it a distinct compound in both synthetic and research contexts.

Properties

IUPAC Name

piperidine-3-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEPRXIOOILNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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